1-(but-2-ynoyl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide
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Overview
Description
1-(but-2-ynoyl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a piperidine ring, a dichlorophenyl group, and a but-2-ynoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(but-2-ynoyl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via nucleophilic substitution reactions, often using 3,4-dichlorobenzene as a starting material.
Attachment of the But-2-ynoyl Group: The but-2-ynoyl group is attached through acylation reactions, using reagents such as but-2-ynoic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(but-2-ynoyl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(but-2-ynoyl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(but-2-ynoyl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(but-2-ynoyl)-N-phenylpiperidine-4-carboxamide
- 1-(but-2-ynoyl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
- 1-(but-2-ynoyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide
Comparison: Compared to these similar compounds, 1-(but-2-ynoyl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide is unique due to the presence of the dichlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness may make it more suitable for certain applications, such as targeting specific enzymes or receptors.
Properties
IUPAC Name |
1-but-2-ynoyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-2-3-15(21)20-8-6-11(7-9-20)16(22)19-12-4-5-13(17)14(18)10-12/h4-5,10-11H,6-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTCZNMERFUOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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